molecular formula C15H11ClN2O2 B5535280 1-(2-chloro-5-nitrophenyl)-3,4-dihydroisoquinoline

1-(2-chloro-5-nitrophenyl)-3,4-dihydroisoquinoline

Cat. No.: B5535280
M. Wt: 286.71 g/mol
InChI Key: BVXVFNQMNUUZBW-UHFFFAOYSA-N
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Description

1-(2-chloro-5-nitrophenyl)-3,4-dihydroisoquinoline is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of the chloro and nitro groups on the phenyl ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-5-nitrophenyl)-3,4-dihydroisoquinoline typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with a suitable isoquinoline precursor. One common method involves the use of a Pictet-Spengler reaction, where the aldehyde reacts with an amine in the presence of an acid catalyst to form the dihydroisoquinoline ring system.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors and other advanced chemical engineering techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-5-nitrophenyl)-3,4-dihydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-chloro-5-nitrophenyl)-3,4-dihydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-chloro-5-nitrophenyl)-3,4-dihydroisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chloro and nitro groups can influence its binding affinity and specificity for these targets. Detailed studies on its interaction with specific pathways and molecular targets are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chloro-5-nitrophenyl)-3-phenyl-2-propenone: Another compound with a similar phenyl ring substitution pattern.

    2-chloro-5-nitrophenyl disulfide: Contains the same phenyl ring substitution but with a different functional group.

    2-chloro-5-nitrobenzyl alcohol: Similar phenyl ring substitution with an alcohol group.

Uniqueness

1-(2-chloro-5-nitrophenyl)-3,4-dihydroisoquinoline is unique due to its isoquinoline ring system, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2-chloro-5-nitrophenyl)-3,4-dihydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-14-6-5-11(18(19)20)9-13(14)15-12-4-2-1-3-10(12)7-8-17-15/h1-6,9H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXVFNQMNUUZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C2=CC=CC=C21)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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